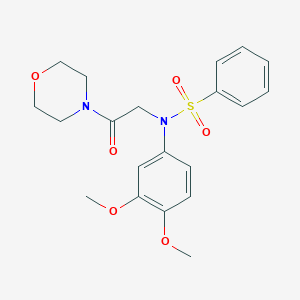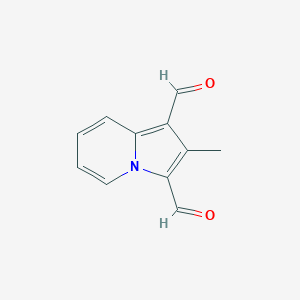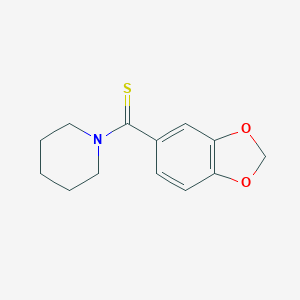![molecular formula C15H26N2O3 B186937 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate CAS No. 80619-62-1](/img/structure/B186937.png)
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate, also known as AZD3480, is a novel compound that has been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.
Mécanisme D'action
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate acts as a selective agonist of the α4β2 nicotinic acetylcholine receptor, which is involved in cognitive processes such as attention, learning, and memory. By stimulating this receptor, 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate enhances cholinergic neurotransmission in the brain, leading to improved cognitive function.
Effets Biochimiques Et Physiologiques
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate has been shown to increase acetylcholine release in the prefrontal cortex and hippocampus, regions of the brain involved in cognitive processing. It also enhances dopamine release in the prefrontal cortex, which is important for attention and working memory. 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate has been shown to improve cognitive function in animal models of Alzheimer's disease, ADHD, and schizophrenia, as well as in healthy subjects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate is its selectivity for the α4β2 nicotinic acetylcholine receptor, which reduces the risk of side effects associated with non-selective cholinergic agonists. However, 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate has a short half-life and must be administered multiple times per day, which can be a limitation in lab experiments.
Orientations Futures
For research on 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate include investigating its potential use in the treatment of other cognitive disorders such as Parkinson's disease and traumatic brain injury. Additionally, studies are needed to determine the long-term safety and efficacy of 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate in humans. Novel formulations of 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate with improved pharmacokinetic properties may also be developed to enhance its therapeutic potential.
Méthodes De Synthèse
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate is synthesized through a series of chemical reactions involving the condensation of 3-morpholin-4-ylpropanoic acid with 8-methyl-8-azabicyclo[3.2.1]oct-3-one. The resulting product is then esterified with propanoic acid to form 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate. The synthesis method has been optimized to produce high yields of pure 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate.
Applications De Recherche Scientifique
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate has been extensively studied for its potential use in the treatment of cognitive disorders. In preclinical studies, 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate has been shown to improve cognitive function in animal models of Alzheimer's disease, ADHD, and schizophrenia. Clinical trials in humans have shown promising results in improving attention and memory in patients with ADHD.
Propriétés
Numéro CAS |
80619-62-1 |
|---|---|
Nom du produit |
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate |
Formule moléculaire |
C15H26N2O3 |
Poids moléculaire |
282.38 g/mol |
Nom IUPAC |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-morpholin-4-ylpropanoate |
InChI |
InChI=1S/C15H26N2O3/c1-16-12-2-3-13(16)11-14(10-12)20-15(18)4-5-17-6-8-19-9-7-17/h12-14H,2-11H2,1H3 |
Clé InChI |
JBICFMQWCKPGRR-UHFFFAOYSA-N |
SMILES |
CN1C2CCC1CC(C2)OC(=O)CCN3CCOCC3 |
SMILES canonique |
CN1C2CCC1CC(C2)OC(=O)CCN3CCOCC3 |
Synonymes |
motropin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



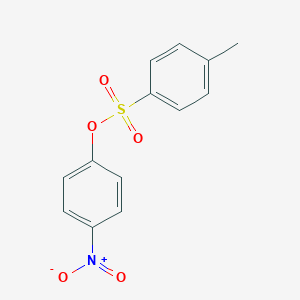
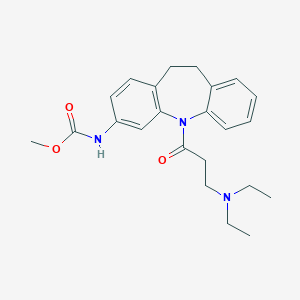
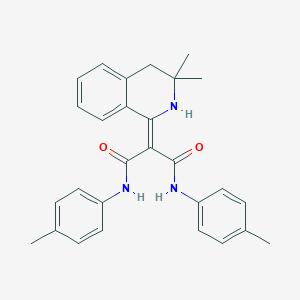
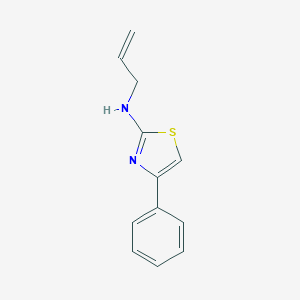
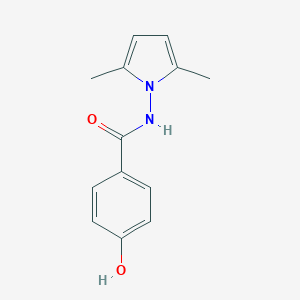
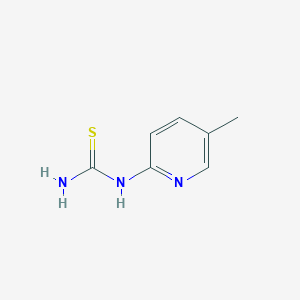
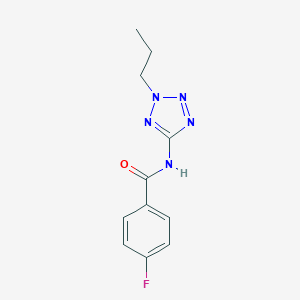
![1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione](/img/structure/B186867.png)
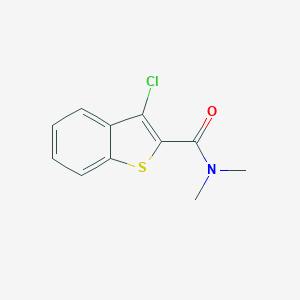
![1-Oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B186869.png)
![1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B186870.png)
